CGS 21680C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

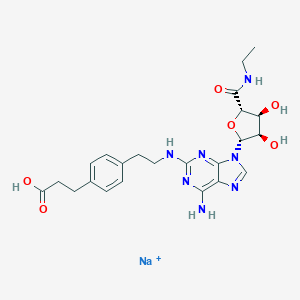

Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Applications De Recherche Scientifique

Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

CGS 21680C, also known as Benzenepropanoic acid or sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid, is a specific agonist for the adenosine A2A subtype receptor . This receptor is a G protein-coupled receptor involved in various intracellular signaling pathways and physiological functions.

Mode of Action

This compound interacts with the adenosine A2A receptor, leading to the activation of this receptor . This interaction results in the modulation of adenylate cyclase activity, which in turn influences various downstream signaling pathways .

Biochemical Pathways

Upon activation by this compound, the adenosine A2A receptor positively influences the adenylate cyclase/cyclic AMP system . This leads to an increase in cyclic AMP levels, which can then activate protein kinase A (PKA). PKA phosphorylates a range of target proteins, leading to changes in cellular function .

Pharmacokinetics

It is known that the compound is usually presented as an organic hydrochloride salt, and it is soluble up to 34 mg/mL in DMSO and 20 mg/mL in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin .

Result of Action

The activation of the adenosine A2A receptor by this compound has several effects at the molecular and cellular level. For instance, in an animal model of Huntington’s disease, this compound has been shown to slow motor deterioration, prevent reduction in brain weight, and reduce the size of mutant huntingtin aggregates and intranuclear inclusions . It also facilitates the release of acetylcholine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the pH and temperature of its environment . .

Analyse Biochimique

Biochemical Properties

Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic Acid interacts with the A2A adenosine receptor, a G protein-coupled receptor involved in various biochemical reactions . The nature of these interactions involves binding to the receptor, leading to a cascade of intracellular events.

Cellular Effects

The compound influences cell function by modulating cell signaling pathways associated with the A2A adenosine receptor . It can impact gene expression and cellular metabolism, leading to changes in cell function.

Molecular Mechanism

Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic Acid exerts its effects at the molecular level by binding to the A2A adenosine receptor . This binding interaction leads to the activation or inhibition of enzymes, changes in gene expression, and other molecular events.

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and can exert long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic Acid vary with different dosages in animal models . High doses may lead to toxic or adverse effects.

Metabolic Pathways

Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic Acid is involved in metabolic pathways associated with the A2A adenosine receptor . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is likely that it interacts with specific transporters or binding proteins .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

The information provided here is based on the current understanding and knowledge available .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid involves several steps, starting from readily available precursors. The process typically includes:

Formation of the purine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the amino group: Amination reactions are carried out using reagents such as ammonia or amines.

Attachment of the oxolan ring: This step involves the use of protecting groups and subsequent deprotection to achieve the desired configuration.

Final coupling: The final step involves coupling the intermediate with the phenylpropanoic acid derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine derivatives: Compounds with similar purine structures.

Phenylpropanoic acid derivatives: Compounds with similar phenylpropanoic acid moieties.

Uniqueness

Sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Propriétés

Numéro CAS |

120225-64-1 |

|---|---|

Formule moléculaire |

C23H29N7NaO6 |

Poids moléculaire |

522.5 g/mol |

Nom IUPAC |

sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid |

InChI |

InChI=1S/C23H29N7O6.Na/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);/t16-,17+,18-,22+;/m0./s1 |

Clé InChI |

MCUMRRFOMBNFQN-MJWSIIAUSA-N |

SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na+] |

SMILES isomérique |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na] |

SMILES canonique |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.[Na] |

Synonymes |

4-[2-[[6-Amino-9-(N-ethyl-β-D-ribofuranuronamidosyl)-9H-purin-2-yl]amino]ethyl]benzenepropanoic Acid Monosodium Salt; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.